molecular formula C9H6BrClN2 B1449662 7-Bromo-4-chloro-8-methylquinazoline CAS No. 1592956-60-9

7-Bromo-4-chloro-8-methylquinazoline

Cat. No.: B1449662
CAS No.: 1592956-60-9
M. Wt: 257.51 g/mol
InChI Key: XGVIICZEECULSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

7-Bromo-4-chloro-8-methylquinazoline is a substituted quinazoline derivative. Its IUPAC name reflects the positions of substituents on the fused bicyclic scaffold:

  • 7-bromo : A bromine atom occupies the 7th position of the pyrimidine ring.
  • 4-chloro : A chlorine atom is attached to the 4th position of the pyrimidine ring.
  • 8-methyl : A methyl group is located at the 8th position of the benzene ring.

The structure comprises a quinazoline core (a benzene ring fused to a pyrimidine ring) with halogen and alkyl substituents. The numbering follows IUPAC guidelines, where the pyrimidine nitrogen atoms are assigned positions 1 and 3, and the benzene ring positions 2, 4, 6, and 8.

Key Structural Features
Component Position Functional Group
Bromine 7 Electronegative halogen
Chlorine 4 Electronegative halogen
Methyl 8 Alkyl substituent

The planar aromatic structure enables π-conjugation, influencing electronic properties and reactivity.

CAS Registry Number and Alternative Identifiers

The compound is identified through multiple chemical databases:

Identifier Type Value Source
CAS Registry Number 1592956-60-9
MDL Number MFCD30190024
InChIKey XGVIICZEECULSZ-UHFFFAOYSA-N
SMILES CC1=C2C=NC(=C(C=C1)Br)Cl

These identifiers enable cross-referencing in chemical databases and ensure unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula is C₉H₆BrClN₂ , derived from:

  • Carbon (C₉) : 9 atoms from the quinazoline core and methyl group.
  • Hydrogen (H₆) : 6 atoms distributed across the benzene and pyrimidine rings.
  • Bromine (Br) : 1 atom at position 7.
  • Chlorine (Cl) : 1 atom at position 4.
  • Nitrogen (N₂) : 2 atoms in the pyrimidine ring.

The molecular weight is calculated as:
$$
\text{MW} = (9 \times 12.01) + (6 \times 1.01) + (79.90) + (35.45) + (2 \times 14.01) = 257.51 \, \text{g/mol}
$$
Reported values vary slightly (e.g., 257.52 g/mol, 258 Da), likely due to rounding conventions.

Molecular Formula Breakdown
Element Quantity Atomic Mass (g/mol) Contribution to MW
C 9 12.01 108.09
H 6 1.01 6.06
Br 1 79.90 79.90
Cl 1 35.45 35.45
N 2 14.01 28.02
Total 257.52

Isomeric Considerations and Substituent Positionality

Positional isomerism is critical in quinazoline derivatives. The compound’s substituents occupy distinct positions relative to the fused rings:

  • Bromine (7) : Adjacent to the pyrimidine nitrogen at position 1.
  • Chlorine (4) : Ortho to the methyl group (position 8) on the benzene ring.

This arrangement differs from structural analogs:

  • 8-Bromo-4-chloro-5-methylquinazoline : Bromine at position 8, methyl at 5.
  • 8-Bromo-4-chloro-7-methylquinazoline : Bromine at 8, methyl at 7.
Comparative Isomer Analysis
Compound Bromine Position Chlorine Position Methyl Position CAS Number
7-Bromo-4-chloro-8-methylquinazoline 7 4 8 1592956-60-9
8-Bromo-4-chloro-5-methylquinazoline 8 4 5 1566908-17-5
8-Bromo-4-chloro-7-methylquinazoline 8 4 7 1565019-68-2

The substituent positions influence electronic and steric properties, affecting reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

7-bromo-4-chloro-8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVIICZEECULSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-8-methylquinazoline Intermediate

A critical intermediate in the synthesis is 4-chloro-8-methylquinazoline, which is prepared by chlorination of 8-methylquinazolin-4(3H)-one using phosphorus oxychloride under reflux conditions:

Parameter Details
Reagent Phosphorus oxychloride (POCl3)
Solvent Neat or acetonitrile
Temperature 120 °C
Time 12 hours
Atmosphere Inert (nitrogen)
Yield 86% (neat POCl3), 35-90% (in acetonitrile)
Workup Quenching in saturated K2CO3 solution, extraction with DCM, drying, concentration
Characterization TLC, LCMS, 1H NMR

This method provides a high yield of the 4-chloro-8-methylquinazoline intermediate as a yellow solid, suitable for further halogenation steps.

Halogenation to Introduce Bromine at Position 7

The bromination step to install the bromine at position 7 can be achieved by starting from appropriately substituted benzoic acid derivatives or quinazolinone intermediates, followed by ring closure and halogenation:

  • One approach involves the use of 2,4-dibromo-5-chlorobenzoic acid as a starting material, reacting with formamidine acetate in the presence of catalysts (e.g., cuprous chloride or cuprous bromide), inorganic bases (potassium hydroxide or sodium hydroxide), and solvents like acetonitrile under reflux conditions for 18-20 hours.
  • After the reaction, the mixture is cooled, filtered, treated with activated carbon, and the pH adjusted to precipitate the quinazolinone product.
  • This method yields 7-bromo-6-chloro-4(3H)-quinazolinone with yields around 83-87%, which can be further converted to the target compound.
Step Conditions/Details
Starting material 2,4-dibromo-5-chlorobenzoic acid
Catalysts Cuprous chloride/bromide, potassium iodide/sodium iodide
Base KOH or NaOH
Solvent Acetonitrile
Temperature and time Reflux, 18-20 hours
Workup Cooling, filtration, activated carbon treatment, pH adjustment to 2-3
Yield 83-87%

This synthetic route avoids costly starting materials and is suitable for industrial-scale production.

Comparative Data Table of Preparation Methods

Step Reagents & Conditions Yield (%) Remarks
Chlorination of 8-methylquinazolin-4(3H)-one with POCl3 POCl3, 120 °C, 12h, inert atmosphere 86 High yield, clean conversion
Halogenation with 2,4-dibromo-5-chlorobenzoic acid CuCl, KI, KOH, acetonitrile, reflux 18h 83-87 Industrially viable, cost-effective
Chlorination with SOCl2 + DMF SOCl2, DMF, reflux 5-8h 65-89 Efficient conversion to quinazoline
Hydrazide reduction step (optional) p-Toluenesulfonyl hydrazide, DCM, 45 °C, 12h 61 For specific quinazoline derivatives

Research Findings and Notes

  • The use of formamidine acetate in the ring closure step is crucial for forming the quinazolinone core efficiently.
  • Catalysts such as cuprous chloride/bromide and iodide salts facilitate halogen exchange and improve yields.
  • The pH adjustment step after reaction completion is important for product precipitation and purity.
  • Chlorination using phosphorus oxychloride is preferred for the 4-position chlorination due to its high efficiency and reproducibility.
  • The synthetic routes described avoid the formation of isomeric by-products, which is a common problem in quinazoline chemistry, thereby reducing purification costs.
  • Industrial scalability is demonstrated by the use of relatively inexpensive reagents and solvents, and moderate reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-8-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: NBS in chloroform for bromination.

    Reduction: NaBH4 in methanol or ethanol.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs). These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also interfere with bacterial cell wall synthesis, contributing to its antibacterial properties .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical analogs, their substituent positions, and similarity metrics:

Compound Name Substituent Positions CAS Number Molecular Formula Similarity Score
7-Bromo-4-chloro-8-methylquinazoline Br (C7), Cl (C4), CH₃ (C8) Not explicitly listed C₉H₆BrClN₂ Reference compound
6-Bromo-4-chloro-2-methylquinazoline Br (C6), Cl (C4), CH₃ (C2) 102393-82-8 C₉H₆BrClN₂ 0.95
8-Bromo-2,4-dichloroquinazoline Br (C8), Cl (C2, C4) 331647-05-3 C₈H₃BrCl₂N₂ 0.85
7-Bromo-2,4-dichloroquinazoline Br (C7), Cl (C2, C4) 6484-24-8 C₈H₃BrCl₂N₂ 0.83
5-Bromo-2-methylquinazolin-4-ol Br (C5), CH₃ (C2), OH (C4) 147006-47-1 C₉H₇BrN₂O 0.71

Substituent Position and Reactivity

  • Halogen Effects : Bromine at position 7 (as in the target compound) increases electrophilicity compared to bromine at position 6 (e.g., 6-Bromo-4-chloro-2-methylquinazoline), which may alter nucleophilic aromatic substitution (SNAr) reactivity.
  • Dichloro Derivatives : Compounds like 8-Bromo-2,4-dichloroquinazoline exhibit higher reactivity due to dual electron-withdrawing chlorine atoms but lower solubility in polar solvents.

Biological Activity

7-Bromo-4-chloro-8-methylquinazoline is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 7-Bromo-4-chloro-8-methylquinazoline can be represented as follows:

C10H7BrClN\text{C}_{10}\text{H}_7\text{BrClN}

This compound features a quinazoline core, which is known for its diverse biological activities, including antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial activity. Specifically, 7-Bromo-4-chloro-8-methylquinazoline has shown promising results against Mycobacterium tuberculosis and other bacterial strains.

Table 1: Antimicrobial Efficacy of 7-Bromo-4-chloro-8-methylquinazoline

PathogenIC50 (µM)Reference
Mycobacterium bovis BCG11
Mycobacterium tuberculosis H37Rv27
Staphylococcus aureus<20

The compound's mechanism involves inhibition of cytochrome bd oxidase, which is crucial for bacterial respiration under hypoxic conditions. This inhibition can lead to the bactericidal effects observed in various assays.

Structure-Activity Relationships (SAR)

The biological activity of 7-Bromo-4-chloro-8-methylquinazoline can be attributed to specific structural features. Modifications to the quinazoline ring and substituents at the 4 and 8 positions have been studied to optimize activity.

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
4ChlorineIncreases potency
7BromineEssential for activity
8MethylEnhances lipophilicity

These findings suggest that both the halogen substituents and alkyl groups play a critical role in enhancing the compound's interaction with target enzymes.

Study on Antimycobacterial Activity

A significant study evaluated the antitubercular properties of various quinazoline derivatives, including 7-Bromo-4-chloro-8-methylquinazoline. The results demonstrated that this compound exhibited a synergistic effect when used in combination with other known inhibitors like Q203, which targets cytochrome bcc:aa3. This combination therapy showed enhanced bactericidal effects against both replicating and non-replicating forms of Mycobacterium tuberculosis .

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to assess the safety profile of 7-Bromo-4-chloro-8-methylquinazoline. The compound displayed moderate toxicity levels against mammalian cell lines at higher concentrations, indicating a need for careful dosage regulation in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 7-Bromo-4-chloro-8-methylquinazoline, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation and alkylation steps. A common approach includes:
  • Step 1 : Nitration of the quinazoline core under controlled acidic conditions (e.g., H₂SO₄/HNO₃ at 10°C) .
  • Step 2 : Chlorination using SOCl₂ or PCl₅, followed by bromination with Br₂ or NBS (N-bromosuccinimide) .
  • Step 3 : Methylation via nucleophilic substitution with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .
    Critical parameters:
  • Temperature control during nitration to avoid over-oxidation.
  • Stoichiometric ratios of halogenating agents to prevent polyhalogenation byproducts.
  • Purity is enhanced via column chromatography (silica gel, eluent: DCM/MeOH) .

Q. What spectroscopic techniques are recommended for characterizing 7-Bromo-4-chloro-8-methylquinazoline?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze substituent-induced chemical shifts (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., calculated for C₁₀H₇BrClN₂: 285.94 g/mol) with <2 ppm error .
  • FT-IR : Identify functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .

Q. What are the primary biological targets investigated for 7-Bromo-4-chloro-8-methylquinazoline?

  • Methodological Answer :
  • Kinase inhibition assays : Test against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) using fluorescence-based ADP-Glo™ assays .
  • Antiproliferative activity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values typically reported in µM ranges .

Advanced Research Questions

Q. How can researchers optimize the Buchwald-Hartwig amination step in quinazoline derivative synthesis to minimize byproducts?

  • Methodological Answer :
  • Catalyst selection : Use Pd(OAc)₂ with XPhos ligand for improved coupling efficiency .
  • Solvent optimization : Replace DMF with toluene to reduce side reactions (e.g., hydrolysis) .
  • Temperature modulation : Conduct reactions at 60–80°C instead of reflux to suppress β-hydride elimination .
  • Byproduct monitoring : Employ LC-MS to track undesired products and adjust stoichiometry .

Q. When encountering contradictory biological activity data across studies, what methodological approaches resolve discrepancies?

  • Methodological Answer :
  • Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Batch consistency : Verify compound purity (>95% via HPLC) and stability (e.g., under storage conditions) to rule out degradation artifacts .
  • Contextual analysis : Compare experimental variables (e.g., cell passage number, serum concentration in assays) .

Q. How can QSAR models guide the modification of 7-Bromo-4-chloro-8-methylquinazoline for enhanced potency?

  • Methodological Answer :
  • Descriptor selection : Use logP, molar refractivity, and Hammett constants to predict substituent effects .
  • Scaffold hopping : Replace the methyl group at position 8 with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
  • Validation : Test predicted analogs in enzymatic assays (e.g., IC₅₀ reduction from 10 µM to 2 µM) .

Q. What strategies are effective in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Continuous flow chemistry : Implement microreactors for halogenation steps to improve heat dissipation and reaction uniformity .
  • Workup optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for faster purification .
  • Yield tracking : Monitor reaction progress in real-time via inline FT-IR to identify bottlenecks .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported solubility profiles of 7-Bromo-4-chloro-8-methylquinazoline?

  • Methodological Answer :
  • Standardized protocols : Use USP <1231> guidelines for solubility testing (e.g., shake-flask method in PBS at 25°C) .
  • Particle size control : Mill compound to uniform particle size (<50 µm) to ensure reproducibility .
  • Co-solvent calibration : Validate DMSO stock concentrations via UV-Vis spectroscopy (λmax ~270 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-8-methylquinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-8-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.